molecular formula C13H17NO2S B2841265 Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate CAS No. 2248267-27-6

Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate

Cat. No. B2841265
CAS RN: 2248267-27-6
M. Wt: 251.34
InChI Key: TZWHUAPGRXLELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate, also known as Methyl PEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidine class of organic compounds and is commonly used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in lab experiments is its high cost and limited availability.

Future Directions

There are several potential future directions for the research on Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the use of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in combination with other drugs to enhance its anticancer activity. Additionally, there is a growing interest in studying the potential applications of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC in other fields, such as agriculture and environmental science.
Conclusion:
Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC involves the reaction of 2-phenylethylamine with ethyl chloroformate, followed by the addition of thioacetic acid. The resulting compound is then methylated using dimethyl sulfate to yield Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC. This synthesis method has been widely used in the preparation of Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC for scientific research.

Scientific Research Applications

Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate PEC has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent.

properties

IUPAC Name

methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-16-13(15)11-9-17-12(14-11)8-7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWHUAPGRXLELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.